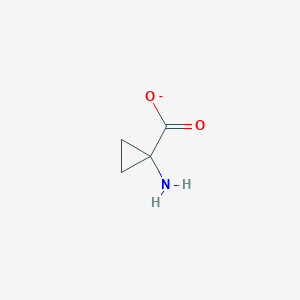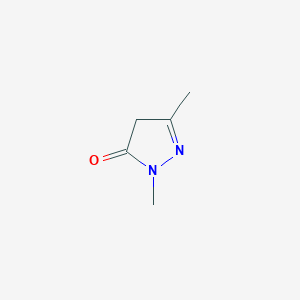
(2,4-diaminopteridin-6-yl)methanol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,4-diaminopteridin-6-yl)methanol Hydrochloride” is a chemical compound with the molecular formula C7H9ClN6O . It appears as a white to light yellow crystal powder . This compound may be used in the synthesis of 6-bromomethyl-pteridine-2,4-diamine .
Synthesis Analysis
The synthesis of “(2,4-diaminopteridin-6-yl)methanol Hydrochloride” involves 2 synthesis methods . One of the methods includes the use of 2,4,5,6-TETRAAMINOPYRIMIDINE and 1,3-Dihydroxyacetone .
Molecular Structure Analysis
The molecular structure of “(2,4-diaminopteridin-6-yl)methanol Hydrochloride” is represented by the InChIKey: XZHMPUJCSYVIQL-UHFFFAOYSA-N . The compound has a molecular weight of 228.64 g/mol .
Physical And Chemical Properties Analysis
“(2,4-diaminopteridin-6-yl)methanol Hydrochloride” is a white to light yellow crystal powder . It has a molecular weight of 228.64 g/mol . The compound’s molecular formula is C7H9ClN6O .
Aplicaciones Científicas De Investigación
Methanol as a Chemical Marker in Transformer Insulating Oil
Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, detected through methods like headspace gas chromatography, indicates the degradation of cellulosic solid insulation. Methanol's role as an indicator helps in monitoring the health and longevity of transformers, crucial for maintaining power grid stability (Jalbert et al., 2019).
Methanol in Cryopreservation
Methanol, along with other cryoprotective additives such as dimethyl sulfoxide (Me2SO) and glycerol, is used in the cryopreservation of microorganisms. It helps in preserving the viability of viruses, bacteria, fungi, algae, and protozoa during frozen storage by preventing ice crystal formation that can damage cellular structures. The effectiveness of methanol and other additives varies depending on the organism, requiring empirical determination for optimal results (Hubálek, 2003).
Methanol as a Fuel for Internal Combustion Engines
Methanol is explored as an alternative fuel for internal combustion engines due to its clean-burning properties and the potential to reduce CO2 emissions. Studies focus on blending methanol with diesel, biodiesel, and ethanol to improve engine performance and reduce harmful emissions. These research efforts aim to optimize the use of methanol in both spark ignition and compression ignition engines, assessing impacts on efficiency, emissions, and fuel consumption (Pandey, 2022).
Methanol in Photocatalytic CO2 Reduction
Research into the photocatalytic conversion of CO2 into methanol using solar energy highlights methanol's role in green chemistry and renewable energy. This process offers a dual benefit: reducing atmospheric CO2 levels and producing methanol as a clean fuel. Various experimental parameters such as reaction temperature, CO2 pressure, and catalyst types are optimized to enhance methanol yield, contributing to the development of a sustainable methanol-based economy (Lais et al., 2018).
Propiedades
IUPAC Name |
(2,4-diaminopteridin-6-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O.ClH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHMPUJCSYVIQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-diaminopteridin-6-yl)methanol Hydrochloride | |
CAS RN |
73978-41-3 |
Source


|
| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73978-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-diaminopteridin-6-yl)methanol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![D-[4-13C]Glucose](/img/structure/B118824.png)



